Product packaging for 1-(FURAN-2-YL)-2-PHENYLETHAN-1-AMINE(Cat. No.:CAS No. 933724-68-6)

1-(FURAN-2-YL)-2-PHENYLETHAN-1-AMINE

Cat. No.: B3307704
CAS No.: 933724-68-6
M. Wt: 187.24 g/mol
InChI Key: OFRPSIPXXNUCPX-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-2-phenylethan-1-amine (CAS Number: 933724-68-6) is a high-purity chemical compound supplied with a minimum purity of ≥98% . This molecule belongs to the important chemical class of 2-heteroarylethylamines, which are recognized as key bioisosteres in medicinal chemistry . The core 2-phenethylamine structure is a fundamental building block in numerous biologically active compounds, functioning as a central nervous system stimulant and regulating monoamine neurotransmission . Replacing the phenyl ring with a furan heterocycle, a strategy known as aromatic rescaffolding, is a rational approach to expand bioactive chemical space and optimize lead compounds for improved properties such as potency, selectivity, and pharmacokinetics . This structural motif is of significant value in neuroscience and pharmacology research. 2-Heteroarylethylamines have demonstrated affinity for a range of therapeutic targets, including adrenergic and histamine-type receptors, the trace-amine-associated receptor 1 (TAAR1), sigma receptors, and acetylcholinesterase (AChE) . Furthermore, related furan-based compounds have been explored as inhibitors of enzymes like monoamine oxidase (MAO) . Researchers utilize this compound as a versatile synthetic intermediate and building block for the design and development of novel psychoactive substances, neuroprotective agents, and other pharmacologically relevant molecules. The furan ring contributes to the compound's lipophilicity and potential for receptor interaction, making it a subject of interest in structure-activity relationship (SAR) studies . Please note: This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO B3307704 1-(FURAN-2-YL)-2-PHENYLETHAN-1-AMINE CAS No. 933724-68-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(furan-2-yl)-2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c13-11(12-7-4-8-14-12)9-10-5-2-1-3-6-10/h1-8,11H,9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRPSIPXXNUCPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Furan 2 Yl 2 Phenylethan 1 Amine and Its Stereoisomers

Established General Synthetic Pathways to the 1-(Furan-2-yl)-2-phenylethan-1-amine Core Skeleton

The fundamental structure of this compound can be assembled through several reliable synthetic routes. These methods focus on the efficient formation of the carbon-nitrogen bond and the connection of the furan (B31954) and phenylethyl moieties.

Reductive Amination Strategies for this compound

Reductive amination stands as a cornerstone for the synthesis of amines and is a direct method for producing this compound. This approach typically involves the reaction of a ketone precursor, 1-(furan-2-yl)-2-phenylethanone, with an amine source, followed by the reduction of the resulting imine intermediate.

A common variant of this reaction is the Leuckart reaction, which utilizes ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen donor and the reducing agent. wikipedia.org The reaction proceeds by the initial formation of an imine from the ketone and ammonia (B1221849) (derived from ammonium formate), which is then reduced in situ by formic acid (also from ammonium formate). wikipedia.org This one-pot procedure, while effective, often requires high temperatures.

More contemporary reductive amination protocols employ a variety of reducing agents, offering milder reaction conditions and potentially higher yields. These methods first form the imine, which can be isolated or, more commonly, is reduced in the same reaction vessel. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. For instance, the direct reductive amination of furanic aldehydes with ammonia over nickel-raney catalysts has been demonstrated, suggesting a plausible route for related ketones.

Table 1: Illustrative Reagents for Reductive Amination

Amine Source Reducing Agent Key Features
Ammonia/Ammonium Formate Formic Acid (in situ) Classical Leuckart-Wallach conditions, often requiring high temperatures. wikipedia.org
Ammonia Sodium Borohydride Milder conditions compared to Leuckart, good functional group tolerance.

Multi-Component and One-Pot Approaches to this compound Analogues

Multi-component reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules in a single step, and can be adapted for the synthesis of analogues of this compound. nih.gov While a direct MCR for the target compound is not prominently documented, reactions like the Petasis and Ugi reactions provide a framework for creating structurally similar compounds.

The Petasis reaction, a three-component reaction of an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid, can be employed to synthesize substituted amines. wikipedia.orgorganic-chemistry.org For instance, a primary amine like ammonia, a furan-containing aldehyde or ketone, and a phenyl-substituted boronic acid could theoretically be combined to generate the desired scaffold. The reaction is known to tolerate a wide range of functional groups, including furyl moieties. wikipedia.org

The Ugi four-component reaction (U-4CR) is another powerful tool for generating α-aminoacyl amides from an aldehyde or ketone, a primary amine, a carboxylic acid, and an isocyanide. rsc.orgmdpi.com While the direct product is an amide, subsequent hydrolysis can yield the corresponding amine. A hypothetical Ugi reaction for an analogue could involve furan-2-carbaldehyde, benzylamine, a carboxylic acid, and an isocyanide.

One-pot syntheses that combine several reaction steps without the isolation of intermediates also represent an efficient strategy. For example, a one-pot process could involve the in-situ formation of a furan-containing intermediate followed by an amination step. Research on one-pot syntheses of highly functionalized furans demonstrates the feasibility of such approaches. tubitak.gov.tr

Convergent and Linear Synthesis from Advanced Precursors of Furan and Phenylethyl Moieties

Both convergent and linear synthetic strategies can be envisioned for the construction of this compound, starting from more complex precursors of the furan and phenylethyl fragments.

In a linear synthesis , one might start with a furan-containing molecule and sequentially build the phenylethylamine side chain. For example, furan-2-carbaldehyde could be reacted with a benzyl (B1604629) Grignard reagent (benzylmagnesium bromide) to form 1-(furan-2-yl)-2-phenylethanol. This alcohol could then be converted to the corresponding amine through a variety of methods, such as conversion to an azide (B81097) followed by reduction, or via a Mitsunobu reaction with a nitrogen nucleophile.

A convergent synthesis would involve the preparation of two separate, advanced precursors—one containing the furan moiety and the other the phenylethyl group—which are then coupled in a late-stage step. For instance, a nucleophilic furan species could be coupled with an electrophilic phenylethylamine derivative. Alternatively, a lithiated furan could react with a phenylethyl-substituted imine. This approach can be more efficient for complex molecules as it allows for the independent optimization of the synthesis of each fragment.

Enantioselective and Diastereoselective Synthesis of Chiral this compound

Due to the presence of a stereocenter at the carbon atom bearing the amine group, this compound can exist as a pair of enantiomers. The synthesis of single enantiomers is often crucial in medicinal chemistry and requires the use of asymmetric synthesis techniques.

Application of Chiral Auxiliaries in the Synthesis of this compound Analogues

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered.

For the synthesis of chiral this compound, a chiral auxiliary could be attached to the nitrogen atom of an imine precursor. For example, the ketone 1-(furan-2-yl)-2-phenylethanone could be condensed with a chiral amine, such as (R)- or (S)-α-phenylethylamine, to form a chiral imine. Diastereoselective reduction of this imine would lead to a mixture of diastereomers, which can often be separated. Subsequent removal of the chiral auxiliary would then yield the enantiomerically enriched target amine. Pseudoephenamine is another practical chiral auxiliary that has been shown to be effective in asymmetric alkylation reactions and could potentially be applied in the context of synthesizing analogs. nih.gov

Table 2: Common Chiral Auxiliaries and Their Potential Application

Chiral Auxiliary Point of Attachment Potential Reaction
(R)- or (S)-α-Phenylethylamine Imine nitrogen Diastereoselective reduction of the C=N bond. mdpi.com
Evans Oxazolidinones Not directly applicable for this target Typically used for asymmetric alkylations and aldol (B89426) reactions.

Asymmetric Catalytic Approaches to this compound (e.g., Asymmetric Hydrogenation of Imines)

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. Asymmetric hydrogenation of prochiral imines is a particularly powerful method for the synthesis of chiral amines.

In this approach, the imine derived from 1-(furan-2-yl)-2-phenylethanone and ammonia would be hydrogenated in the presence of a chiral transition metal catalyst. A variety of chiral ligands, often based on rhodium, iridium, or ruthenium, have been developed for this purpose. The choice of metal and ligand is crucial for achieving high enantioselectivity. While specific examples for the asymmetric hydrogenation of the imine leading to this compound are not extensively reported, the asymmetric hydrogenation of other furans and benzofurans has been successfully achieved with iridium-pyridine-phosphinite catalysts, indicating the feasibility of this approach for furan-containing substrates. nih.gov

Table 3: Overview of Asymmetric Catalytic Approaches

Catalytic Method Substrate Catalyst System Expected Outcome
Asymmetric Hydrogenation N-(1-(furan-2-yl)-2-phenylethylidene)amine Chiral Rh, Ir, or Ru complexes with chiral phosphine (B1218219) ligands Enantiomerically enriched this compound

Stereoselective Conversion of Ketones and Alkenes to Chiral Amine Derivatives

The synthesis of chiral amines, including this compound, often involves the stereoselective transformation of prochiral ketones and alkenes. These methods are crucial for obtaining enantiomerically pure compounds, which are vital in various fields, particularly pharmaceuticals.

One of the most direct routes to chiral amines is the asymmetric reduction of corresponding ketones. For the synthesis of this compound, the precursor ketone would be 1-(furan-2-yl)-2-phenylethanone. Various catalytic systems have been developed for such transformations, offering high enantioselectivity.

Biocatalytic Reductive Amination:

Transaminases, particularly ω-transaminases (ω-TAs), have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines from ketones. rsc.org This enzymatic approach involves the transfer of an amino group from a donor molecule to a ketone substrate with high stereoselectivity. The use of ω-TAs can be advantageous due to their high efficiency and selectivity under mild reaction conditions. nih.gov In the context of producing derivatives, transaminases have been successfully employed in the conversion of various furan-based aldehydes into their corresponding amines. researchgate.net

Chemo-catalytic Asymmetric Reduction:

Transition metal-catalyzed asymmetric hydrogenation of imines, formed in situ from the corresponding ketone, is a well-established method for producing chiral amines. mdpi.comrsc.org Chiral ligands coordinated to metals such as iridium, rhodium, or ruthenium can induce high enantioselectivity in the reduction process. mdpi.com Another significant chemocatalytic method is the use of chiral oxazaborolidine catalysts, famously known as the Corey-Bakshi-Shibata (CBS) reduction, for the enantioselective reduction of prochiral ketones with borane. core.ac.uk

Catalyst TypePrecursorKey FeaturesPotential Product
ω-Transaminase1-(Furan-2-yl)-2-phenylethanoneHigh enantioselectivity, mild conditions(R)- or (S)-1-(Furan-2-yl)-2-phenylethan-1-amine
Chiral Ru/Rh/Ir ComplexImine of 1-(Furan-2-yl)-2-phenylethanoneHigh turnover numbers, excellent chemo- and regioselectivity(R)- or (S)-1-(Furan-2-yl)-2-phenylethan-1-amine
Chiral Oxazaborolidine1-(Furan-2-yl)-2-phenylethanonePredictable stereochemistry, good yieldsEnantiomerically enriched 1-(furan-2-yl)-2-phenylethan-1-ol (amine precursor)

The hydroamination of alkenes presents another pathway to chiral amines, although it is generally more challenging than ketone reduction. researchgate.net Transition metal-catalyzed enantioselective hydroamination can provide direct access to chiral amines from readily available olefin starting materials. mdpi.com

Regioselective Functionalization and Preparation of this compound Derivatives

The preparation of derivatives of this compound involves the selective modification of its three main components: the furan ring, the phenylethyl moiety, and the primary amine.

Chemical Modifications of the Furan Heterocyclic Ring

The furan ring is an electron-rich heterocycle that readily undergoes electrophilic substitution, primarily at the C5 position (the other α-position relative to the oxygen atom). researchgate.net However, the reactivity of furan also makes it susceptible to polymerization under strong acidic conditions, necessitating the use of mild reagents.

Electrophilic Aromatic Substitution:

Common electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation can be performed on the furan ring. Due to the activating nature of the alkylamine substituent at the C2 position, these reactions are expected to be directed to the C5 position.

Halogenation: Mild halogenating agents can introduce bromine or chlorine at the 5-position of the furan ring.

Nitration: Nitration can be achieved using reagents like acetyl nitrate (B79036) under carefully controlled conditions to prevent ring degradation.

Friedel-Crafts Acylation: Acylation can be carried out using acid anhydrides or acyl chlorides with milder Lewis acids like BF₃·OEt₂ or SnCl₄ to avoid polymerization. nih.gov

Lithiation and Metalation:

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. While the furan ring itself can be lithiated at the C2 position, the presence of a directing group can influence the site of metalation. For a 2-substituted furan, lithiation typically occurs at the C5 position. The resulting organolithium species can then react with a variety of electrophiles to introduce a wide range of substituents.

Derivatization and Substitution Patterns on the Phenylethyl Moiety

The phenylethyl portion of the molecule offers another site for modification, primarily on the phenyl ring through electrophilic aromatic substitution. The directing effect of the ethylamine (B1201723) substituent (after protection of the amine) will influence the position of substitution.

Electrophilic Aromatic Substitution on the Phenyl Ring:

The ethylamine group is an ortho-, para-directing group. Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions will primarily introduce substituents at the ortho and para positions of the phenyl ring.

ReactionReagentsExpected Position of Substitution
NitrationHNO₃/H₂SO₄Ortho, Para
BrominationBr₂/FeBr₃Ortho, Para
Friedel-Crafts AcylationRCOCl/AlCl₃Ortho, Para

Directed ortho-Metalation (DoM):

If the primary amine is protected with a suitable directing metalation group (DMG), such as a pivalamide (B147659) or a carbamate, lithiation can be directed specifically to the ortho position of the phenyl ring. This allows for the introduction of substituents exclusively at the position adjacent to the ethylamine chain.

Transformations Involving the Primary Amine Functionality

The primary amine group is a versatile functional handle that can undergo a wide range of transformations to generate a diverse set of derivatives.

N-Alkylation and N-Acylation:

N-Alkylation: The primary amine can be mono- or di-alkylated through reactions with alkyl halides or via reductive amination. Reductive amination involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary or tertiary amine. This method is particularly useful for introducing a variety of alkyl groups under mild conditions. mdpi.com

N-Acylation: Reaction with acyl chlorides, acid anhydrides, or carboxylic acids (in the presence of a coupling agent) yields the corresponding amides. rsc.org This is a common transformation that can introduce a wide array of functional groups and modify the properties of the parent amine. Microwave-assisted synthesis has been shown to be an efficient method for the acylation of furan-containing amines. researchgate.net

Formation of Other Nitrogen-Containing Derivatives:

The primary amine can also be converted into other nitrogen-containing functional groups such as sulfonamides (by reaction with sulfonyl chlorides), ureas (by reaction with isocyanates), and carbamates (by reaction with chloroformates or other carbamoylating agents).

TransformationReagentProduct Type
N-AlkylationAlkyl halide or Aldehyde/Ketone + reducing agentSecondary or Tertiary Amine
N-AcylationAcyl chloride or Carboxylic acid + coupling agentAmide
N-SulfonylationSulfonyl chlorideSulfonamide
Urea FormationIsocyanateUrea
Carbamate FormationChloroformateCarbamate

Advanced Spectroscopic Elucidation and Structural Characterization of 1 Furan 2 Yl 2 Phenylethan 1 Amine

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 1-(furan-2-yl)-2-phenylethan-1-amine. Analysis of both ¹H and ¹³C NMR spectra allows for the precise mapping of the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, connectivity, and multiplicity of each hydrogen atom. The benzylic proton (CH-NH₂) and the methine proton adjacent to the furan (B31954) ring are particularly diagnostic. The protons of the furan ring typically appear as distinct multiplets in the aromatic region, while the phenyl group protons also resonate in this downfield area. The amine (NH₂) protons often appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts for the carbons in the furan and phenyl rings appear in the aromatic region (approx. 110-150 ppm), while the aliphatic carbons (benzylic CH₂ and methine CH) resonate at higher fields.

Stereochemistry Determination: Determining the stereochemistry of chiral amines via NMR often requires the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). researchgate.netmdpi.com For instance, reacting the amine with a chiral acid, such as (S)-α-acetoxyphenylacetic acid, forms diastereomeric salts. echemi.comstackexchange.com These diastereomers are chemically distinct and will exhibit separate, well-resolved signals in the ¹H NMR spectrum, particularly for the protons near the chiral center. researchgate.net The integration of these distinct signals allows for the precise determination of the enantiomeric ratio. researchgate.net Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can also be employed to confirm the relative stereochemistry by observing through-space correlations between protons. ipb.pt

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Phenyl-H7.20 - 7.40Multiplet-
Furan-H5'~7.35Doublet of doublets~1.8, 0.8
Furan-H3'~6.25Doublet of doublets~3.2, 0.8
Furan-H4'~6.35Doublet of doublets~3.2, 1.8
CH-N~4.90Triplet~6.5
CH₂-Ph~3.00 - 3.20Multiplet~6.5
NH₂1.50 - 2.50Broad Singlet-

Note: Data are predicted based on analogous structures such as 1-(furan-2-yl)ethanol (B57011) and phenylethylamine. researchgate.nethmdb.ca Actual values may vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, HRMS provides an exact mass that can be matched to a unique molecular formula. nih.gov For C₁₂H₁₃NO, the calculated exact mass is 187.0997 g/mol .

Fragmentation Analysis: In addition to molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. Using techniques like Collision-Induced Dissociation (CID), the molecular ion is fragmented into smaller, characteristic ions. nih.govmdpi.com For this compound, key fragmentation pathways would likely involve:

Benzylic cleavage: Loss of the phenyl group or cleavage of the C-C bond between the benzylic carbon and the chiral center is a common pathway for phenylethylamines. This would lead to the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91.

Cleavage adjacent to the amine: Scission of the bond between the chiral carbon and the furan ring would generate a resonance-stabilized furfuryl-containing fragment.

Furan ring fragmentation: The furan moiety itself can undergo characteristic cleavages. nih.govnist.gov

Analyzing the m/z values of these fragment ions helps to piece together the molecule's structure, corroborating the assignments made by NMR spectroscopy.

Table 2: Predicted HRMS Data and Major Fragment Ions for this compound

IonFormulaCalculated Exact Mass (m/z)Description
[M+H]⁺C₁₂H₁₄NO⁺188.1070Protonated Molecular Ion
[M-NH₂]⁺C₁₂H₁₁O⁺171.0805Loss of aminyl radical
[C₈H₈NO]⁺C₈H₈NO⁺134.0600Cleavage of benzyl (B1604629) group
[C₇H₇]⁺C₇H₇⁺91.0542Tropylium ion
[C₅H₆NO]⁺C₅H₆NO⁺96.0444Fragment containing furan and amine

Note: Fragmentation is predicted based on established principles of mass spectrometry for similar structural motifs. mdpi.comnih.gov

X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformation

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid, providing unequivocal proof of its absolute configuration and solid-state conformation. nih.gov This technique requires the formation of a high-quality single crystal of the compound or a suitable derivative.

Absolute Configuration: For a chiral molecule like this compound, X-ray diffraction analysis can distinguish between the R and S enantiomers. nih.gov By analyzing the anomalous dispersion of X-rays by the atoms, the absolute spatial arrangement of the groups around the chiral center can be determined, often expressed through parameters like the Flack parameter. nih.gov

Table 3: Representative Crystallographic Parameters for a Furan-Phenyl Compound

ParameterDescription
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensionsa, b, c (Å); β (°)
Dihedral Angle (Furan-Phenyl)Angle between the planes of the two rings
Hydrogen BondsN-H···N or N-H···O interactions
π-π Stacking InteractionsCentroid-centroid distances (Å)

Note: This table illustrates the type of data obtained from an X-ray crystallography experiment, based on a representative furan-containing molecule. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: In FT-IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. Key characteristic absorption bands for this compound include:

N-H stretching: Primary amines typically show two bands (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region.

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations for both the furan and phenyl rings occur in the 1450-1600 cm⁻¹ region.

C-O-C stretching: The ether linkage in the furan ring gives rise to a strong absorption band, typically around 1000-1200 cm⁻¹. globalresearchonline.net

N-H bending: The scissoring vibration of the -NH₂ group is observed around 1590-1650 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this molecule, Raman spectroscopy would be effective for observing the symmetric breathing modes of the phenyl and furan rings, as well as C-C skeletal vibrations. researchgate.net

Table 4: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFT-IR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Functional Group
N-H Stretch (asymmetric)~3380WeakPrimary Amine
N-H Stretch (symmetric)~3310WeakPrimary Amine
Aromatic C-H Stretch3000 - 3100StrongPhenyl, Furan
Aliphatic C-H Stretch2850 - 2960MediumCH, CH₂
N-H Bend (scissoring)1590 - 1650WeakPrimary Amine
Aromatic C=C Stretch1450 - 1600StrongPhenyl, Furan
C-O-C Stretch1000 - 1200WeakFuran

Note: Frequencies are approximate and based on typical values for the respective functional groups. globalresearchonline.netresearchgate.net

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess and Chiral Purity

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for analyzing the chiral properties of this compound. These methods rely on the differential interaction of enantiomers with polarized light.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule. nih.gov An enantiomerically pure sample will produce a characteristic CD spectrum with positive or negative peaks, known as Cotton effects. The spectrum of the opposite enantiomer will be a mirror image. nih.gov The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. By creating a calibration curve with samples of known ee, the chiral purity of an unknown sample can be rapidly determined. nih.govutexas.edu For primary amines that may lack a strong chromophore near the chiral center, derivatization with a chromophoric group can be used to induce or enhance the CD signal. nih.govnih.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. Similar to CD, the shape and sign of the ORD curve are characteristic of a specific enantiomer and can be used for configurational assignment and purity analysis.

Computational and Theoretical Studies of 1 Furan 2 Yl 2 Phenylethan 1 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry, and Conformational Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties and geometry of molecules. For 1-(furan-2-yl)-2-phenylethan-1-amine, DFT calculations, typically employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine its most stable three-dimensional structure. researchgate.netscispace.com

Molecular Geometry: Geometry optimization calculations predict key structural parameters. These calculations would identify the most stable arrangement of the furan (B31954) ring, the phenyl group, and the amine substituent by minimizing the molecule's energy. The results provide precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's shape. The rotation around the single bonds, particularly the C-C bond connecting the phenyl and amine-bearing carbon and the C-C bond connecting the furan ring, leads to various possible conformers. DFT is used to calculate the relative energies of these conformers to identify the global minimum energy structure. researchgate.net

Electronic Structure: DFT calculations also illuminate the electronic landscape of the molecule. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution, highlighting electron-rich regions (like the oxygen and nitrogen atoms) that are susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack.

Conformational Analysis: The flexibility of this compound arises from the rotation around its single bonds. A potential energy surface (PES) scan can be performed by systematically rotating specific dihedral angles to map out the energy landscape. uchile.cl This analysis reveals the energy barriers between different conformations and the population of each conformer at a given temperature. Such studies have been performed on similar furan derivatives to understand their preferred shapes in different environments. researchgate.netsci-hub.st

ParameterDescriptionPredicted Value (Illustrative)
Geometric
C-N Bond LengthLength of the bond between carbon and nitrogen in the amine group.~1.47 Å
C-O (Furan) Bond LengthAverage length of the carbon-oxygen bonds within the furan ring.~1.36 Å
Phenyl-CH-Furan DihedralThe angle defining the relative orientation of the phenyl and furan rings.Varies with conformer
Electronic
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.~ -6.2 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.~ -0.5 eV
HOMO-LUMO GapEnergy difference indicating chemical stability.~ 5.7 eV
Dipole MomentA measure of the molecule's overall polarity.~ 1.8 D

Note: The values in this table are illustrative examples based on typical DFT calculations for similar organic molecules and are not experimental results for this compound.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are employed to study its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of the molecule's dynamics.

For this compound, MD simulations can reveal how the molecule behaves in different environments, particularly in various solvents. researchgate.net By placing the molecule in a simulation box filled with solvent molecules (e.g., water, ethanol, or chloroform), researchers can observe how the solvent organizes around the solute. This is critical for understanding solubility and how solvent might influence conformational preferences or reactivity.

Key insights from MD simulations include:

Solvation Shell Structure: Analysis of radial distribution functions (RDFs) can show the probable distance of solvent molecules from specific atoms on the solute, revealing the structure of the solvation shells. For example, hydrogen bonding between the amine group and protic solvents can be quantified.

Conformational Dynamics: MD simulations show how the molecule transitions between different conformations over time, providing a dynamic view of the flexibility identified by DFT calculations.

Transport Properties: Properties like the diffusion coefficient of the molecule in a given solvent can be calculated, which is relevant for understanding its behavior in solution.

Computational studies on various amine solvents have demonstrated the power of MD in predicting their physical and chemical properties in solution, a methodology directly applicable to this compound. nih.govresearchgate.netresearchgate.net

Theoretical Investigations of Reaction Pathways, Transition States, and Energy Barriers

Theoretical chemistry is instrumental in mapping out the mechanisms of chemical reactions. For this compound, these methods can be used to study its synthesis, degradation, or metabolic pathways. By modeling a proposed reaction, researchers can calculate the potential energy surface that connects reactants to products.

This investigation involves several key steps:

Locating Stationary Points: The geometries of the reactants, products, and any intermediates are optimized.

Identifying Transition States (TS): A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to occur. Computational algorithms are used to locate this specific geometry.

Frequency Analysis: A vibrational frequency calculation is performed on the located TS structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Calculating Energy Barriers: The activation energy (energy barrier) of the reaction is determined by the energy difference between the transition state and the reactants. This value is critical for predicting the reaction rate.

Such calculations could be used, for example, to explore the mechanism of its formation via reductive amination or to investigate potential metabolic pathways involving oxidation of the furan or phenyl rings.

Quantum Chemical Modeling of Spectroscopic Properties to Aid Elucidation

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound or to interpret complex experimental spectra.

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. scispace.comglobalresearchonline.net The calculations determine the magnetic shielding tensor for each nucleus. These theoretical values are then compared to the experimental spectrum, often showing a strong linear correlation. This comparison is invaluable for assigning specific signals in the experimental spectrum to the correct atoms in the molecule, especially for complex structures. researchgate.netuchile.cl

Vibrational Spectroscopy: DFT calculations can also compute the harmonic vibrational frequencies of a molecule. researchgate.net These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. Because theoretical calculations often overestimate vibrational frequencies, the computed values are typically multiplied by an empirical scaling factor to improve agreement with experimental data. researchgate.net The analysis, often aided by calculating the Potential Energy Distribution (PED), allows for the unambiguous assignment of each spectral band to a specific molecular motion, such as C-H stretching, N-H bending, or ring deformation modes. scispace.com

Atom/ProtonCalculated ¹³C Shift (ppm) (Illustrative)Calculated ¹H Shift (ppm) (Illustrative)
Furan C2155.2-
Furan C3108.16.35
Furan C4110.56.40
Furan C5142.37.40
Methine CH-NH55.84.50
Methylene (B1212753) CH₂-Ph44.13.10 (diastereotopic)
Phenyl C-ipso138.5-
Phenyl C-ortho129.07.25
Phenyl C-meta128.87.30
Phenyl C-para126.97.20

Note: The values in this table are illustrative examples based on typical GIAO-DFT calculations and are not experimental results. Actual ¹H shifts for methylene protons would be distinct due to stereochemistry.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Chemical Prediction

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational technique that aims to establish a statistical correlation between the chemical structure of a series of compounds and their measured reactivity in a specific chemical reaction.

To develop a QSRR model for a class of compounds including this compound, the following steps would be taken:

Dataset Assembly: A set of structurally similar furan-containing amines with known experimental reactivity data (e.g., reaction rate constants, equilibrium constants) would be compiled.

Descriptor Calculation: For each molecule in the dataset, a large number of numerical parameters known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure, including electronic properties (e.g., partial charges, HOMO/LUMO energies), topological features (e.g., connectivity indices), and geometric properties (e.g., surface area, volume).

Model Building and Validation: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates a subset of the most relevant descriptors to the observed reactivity. The predictive power of the model is then rigorously tested using internal and external validation techniques.

Once a reliable QSRR model is established, it can be used to predict the reactivity of new, untested compounds like this compound, simply by calculating their molecular descriptors and inputting them into the model equation. This approach accelerates the discovery of new compounds with desired chemical properties.

Applications in Advanced Organic Synthesis and Materials Chemistry

Role of 1-(Furan-2-yl)-2-phenylethan-1-amine as a Chiral Building Block in Complex Chemical Synthesis

Chiral amines are fundamental building blocks in the synthesis of enantiomerically pure compounds, particularly for pharmaceuticals and natural products. The stereocenter of this compound can be used to introduce chirality into a target molecule. The furan (B31954) and phenyl moieties offer distinct points for further functionalization, allowing for the construction of complex molecular architectures.

The furan ring, an electron-rich aromatic heterocycle, can participate in various chemical transformations. It can undergo electrophilic substitution, cycloaddition reactions, and metal-catalyzed cross-coupling reactions, enabling the elaboration of the core structure. For instance, the furan moiety could be a precursor to other cyclic or acyclic systems through ring-opening or rearrangement reactions. The phenylethyl portion of the molecule provides a robust hydrocarbon framework that can also be modified, for example, through aromatic substitution on the phenyl ring. The primary amine group is a key functional handle for forming amides, imines, and other nitrogen-containing linkages, which are ubiquitous in biologically active molecules.

Development and Evaluation of this compound Derivatives as Chiral Auxiliaries

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed and can ideally be recovered for reuse. Chiral amines are a common class of auxiliaries, often converted into amides or imines to control the stereochemical outcome of reactions such as alkylations, aldol (B89426) additions, and Diels-Alder reactions.

Derivatives of this compound could be synthesized to function as effective chiral auxiliaries. For example, by acylating the amine, a chiral amide is formed. The steric bulk and electronic properties of the furan and phenyl groups could then influence the facial selectivity of enolate reactions at the α-carbon to the carbonyl group. The effectiveness of such an auxiliary would depend on its ability to create a rigid, well-defined conformational environment around the reacting center, leading to high diastereoselectivity. The evaluation of these derivatives would involve synthesizing the auxiliary, attaching it to a prochiral substrate, performing the diastereoselective reaction, and analyzing the product mixture to determine the diastereomeric excess.

Table 1: Potential Diastereoselective Reactions Using a Chiral Auxiliary Derived from this compound

Reaction Type Prochiral Substrate Potential Product Stereocontrol Element
Enolate Alkylation Carboxylic acid α-Alkylated carboxylic acid Steric hindrance from furan and phenyl groups
Aldol Addition Ketone or Aldehyde β-Hydroxy carbonyl Chelation control involving the furan oxygen

Exploration of this compound Derivatives as Ligands in Asymmetric Catalysis

Chiral ligands are crucial components of asymmetric catalysis, where a small amount of a chiral metal complex can generate a large quantity of an enantiomerically enriched product. The amine functionality in this compound, along with the oxygen atom of the furan ring, provides two potential coordination sites for metal ions, making it a candidate for a bidentate ligand scaffold.

Derivatives of this amine could be synthesized to enhance their coordination properties and create a well-defined chiral pocket around a metal center. For example, modification of the amine to a phosphine-amine (P,N ligand) or a diimine could yield ligands suitable for various transition metal-catalyzed reactions, such as asymmetric hydrogenation, hydrosilylation, or carbon-carbon bond-forming reactions. The steric and electronic properties of the ligand, dictated by the furan and phenyl groups, would play a critical role in determining the enantioselectivity of the catalyzed reaction. Research in this area would involve synthesizing a library of ligands derived from the parent amine, preparing their metal complexes (e.g., with rhodium, iridium, palladium, or copper), and screening their catalytic performance in benchmark asymmetric reactions.

Table 2: Potential Asymmetric Catalytic Applications of Ligands Derived from this compound

Catalytic Reaction Metal Center Ligand Type Potential Product
Asymmetric Hydrogenation Rhodium, Iridium P,N-Ligand Chiral Alcohols, Amines
Asymmetric Allylic Alkylation Palladium N,N-Ligand Chiral Allylic Compounds

Integration of this compound Scaffolds into Novel Chemical Architectures

The unique structure of this compound makes it an interesting monomer for incorporation into larger, novel chemical architectures such as polymers, macrocycles, and dendrimers. The bifunctional nature of the molecule (amine and furan ring) allows for its integration into polymer backbones or as pendant groups.

For instance, the amine group could be used in step-growth polymerization to form polyamides or polyimines. The furan moiety, in turn, can be utilized in various ways. It can act as a diene in Diels-Alder reactions, which is a powerful tool for polymer modification, cross-linking, or creating complex, three-dimensional networks. Furan-containing polymers are also of interest for developing materials with tunable properties, such as self-healing or responsive materials, where the reversible nature of the Diels-Alder reaction can be exploited. The incorporation of this chiral scaffold into a polymer could lead to the development of chiral materials with applications in enantioselective separations or as chiral stationary phases in chromatography.

Furthermore, the molecule could be used in the synthesis of macrocycles through reactions that leverage both the amine and the furan ring. These macrocyclic structures could have interesting host-guest properties or serve as complex ligands for metal ions.

Challenges and Future Research Directions for 1 Furan 2 Yl 2 Phenylethan 1 Amine

Development of More Sustainable and Environmentally Benign Synthetic Routes

The imperative for green chemistry in the synthesis of fine chemicals necessitates the development of sustainable routes to 1-(furan-2-yl)-2-phenylethan-1-amine. frontiersin.org Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and hazardous solvents. Future research should pivot towards more environmentally friendly alternatives.

Biocatalysis, in particular, offers a promising avenue. The use of enzymes, such as transaminases, has proven effective in the asymmetric synthesis of chiral amines from prochiral ketones. worktribe.comsemanticscholar.org A key challenge is the identification or engineering of a transaminase with high activity and selectivity for the corresponding ketone precursor to this compound. Chemoenzymatic strategies, combining the strengths of chemical and biological catalysis, could also be explored. For instance, a one-pot chemoenzymatic synthesis of chiral furan (B31954) amino acids from biomass has been demonstrated, providing a blueprint for similar approaches to the target amine. nih.gov

Furthermore, the utilization of biomass-derived starting materials is a critical aspect of sustainable synthesis. frontiersin.orgresearchgate.net Furfural, a key platform chemical derivable from lignocellulosic biomass, can serve as a precursor to the furan moiety. Integrating the synthesis of this compound into a biorefinery concept would represent a significant step towards a circular economy for this class of compounds. The table below outlines potential sustainable synthetic strategies that warrant further investigation.

Synthetic StrategyKey AdvantagesResearch Challenges
Biocatalytic Asymmetric Amination High enantioselectivity, mild reaction conditions, reduced waste. nih.govEnzyme discovery and engineering for specific substrate, overcoming equilibrium limitations.
Chemoenzymatic Synthesis from Biomass Utilization of renewable feedstocks, potential for one-pot processes. nih.govIntegration of chemical and enzymatic steps, catalyst compatibility and recovery.
Microwave-Assisted Organic Synthesis (MAOS) Reduced reaction times, increased yields, lower energy consumption.Scale-up limitations, potential for localized overheating.
Flow Chemistry Enhanced safety, precise control over reaction parameters, ease of scale-up.Initial setup costs, potential for clogging with solid catalysts.

Exploration of Novel Reactivities and Unexpected Transformation Pathways

The furan ring in this compound is a latent source of diverse reactivity that remains largely unexplored for this specific molecule. While furan is aromatic, it can also participate in reactions that involve dearomatization, such as cycloadditions and ring-opening transformations. youtube.com Future research should aim to uncover novel and potentially unexpected reaction pathways of this compound.

Photocatalysis presents an exciting frontier for activating the furan moiety. For instance, a recent study demonstrated a photocatalytic furan-to-pyrrole conversion, suggesting that this compound could potentially be transformed into its pyrrole (B145914) analogue, opening up new avenues for structural diversification. nih.gov The development of photocatalytic methods for the synthesis of polysubstituted furans also hints at the possibility of further functionalizing the furan ring in the target molecule under mild conditions. researchgate.net

Furthermore, the interaction between the amine functionality and the furan ring could lead to unique intramolecular cyclization reactions under specific conditions. researchgate.net For example, the furan ring can be viewed as a masked 1,4-dicarbonyl compound, which could be unraveled through oxidative cleavage. The resulting intermediate could then undergo intramolecular reactions with the amine group to form novel heterocyclic scaffolds. The investigation of such tandem reaction sequences could lead to the discovery of unexpected and synthetically valuable transformations.

Reaction TypePotential OutcomeKey Research Question
Photocatalytic Atom Swap Conversion to pyrrole analogue. nih.govCan the reaction be controlled to selectively swap the oxygen atom without affecting other parts of the molecule?
Oxidative Ring Opening and Intramolecular Cyclization Formation of novel nitrogen-containing heterocycles.What are the optimal conditions to achieve selective ring opening and subsequent cyclization?
Diels-Alder Cycloaddition Construction of complex polycyclic structures.Can the diastereoselectivity of the cycloaddition be controlled by the chiral center of the amine?
Metal-Complex Mediated Transformations Novel cyclization and rearrangement pathways. theopenscholar.comHow does the coordination of a metal to the furan ring and/or the amine influence the reactivity?

Advanced Chiral Resolution and Stereochemical Amplification Strategies

As this compound is a chiral molecule, the development of efficient methods for obtaining enantiomerically pure forms is crucial for its potential applications, particularly in pharmaceuticals. ijabbr.com While classical resolution methods exist, future research should focus on more advanced and efficient techniques such as dynamic kinetic resolution (DKR). DKR combines enzymatic resolution with in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. beilstein-journals.orgresearchgate.netnih.govprinceton.edu The extensive research on the DKR of the structurally similar 1-phenylethylamine (B125046) provides a solid foundation for developing a similar process for this compound. beilstein-journals.orgresearchgate.netnih.govbath.ac.uk

Another intriguing area for future investigation is chiral amplification. This phenomenon, where a small initial enantiomeric excess in a system is significantly enhanced, can occur through various mechanisms, including preferential crystallization and self-assembly. nih.govoup.comarxiv.org Research into the crystallization behavior of derivatives of this compound, such as its phosphoramidates, could reveal opportunities for chiral amplification in aqueous media, offering a simple and powerful method for enantioenrichment. nih.gov

TechniquePrinciplePotential Advantages for this compound
Dynamic Kinetic Resolution (DKR) Enzymatic resolution coupled with in-situ racemization of the unwanted enantiomer.Theoretical 100% yield of a single enantiomer, reducing waste.
Chiral Amplification via Crystallization Amplification of a small initial enantiomeric excess through preferential crystallization of a racemate or conglomerate.Potential for significant enantioenrichment in a single step. nih.gov
Supercritical Fluid Chromatography (SFC) Chiral separation using a supercritical fluid as the mobile phase.Faster separations, reduced solvent consumption compared to HPLC.
Enzymatic Deracemization Conversion of a racemate into a single enantiomer using a combination of stereoselective enzymes.Direct production of the desired enantiomer from the racemate.

Computational Design and Prediction of Novel Analogues with Desired Chemical Properties

Computational chemistry offers powerful tools for the rational design of novel analogues of this compound with tailored properties. researchgate.net By employing techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, it is possible to predict the biological activity and chemical properties of virtual compounds before their synthesis, thus saving significant time and resources.

Future research in this area should focus on building computational models to explore the chemical space around the this compound scaffold. For instance, modifications to the phenyl and furan rings with various substituents could be systematically evaluated for their predicted impact on properties such as receptor binding affinity, metabolic stability, and toxicity. orientjchem.org Such in silico screening can identify promising candidates for synthesis and experimental validation.

Furthermore, computational methods can be used to predict the reactivity of the molecule, guiding the exploration of the novel reaction pathways discussed in section 7.2. Density Functional Theory (DFT) calculations, for example, can be used to model reaction mechanisms and predict the feasibility of proposed transformations, helping to prioritize experimental efforts.

Computational MethodApplicationDesired Outcome
Molecular Docking Predicting the binding mode and affinity of analogues to biological targets.Identification of analogues with enhanced biological activity.
QSAR Correlating chemical structure with biological activity or chemical properties.Predictive models for designing new analogues with desired properties.
DFT Calculations Modeling reaction mechanisms and predicting reactivity.Rationalizing observed reactivity and guiding the discovery of new reactions.
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of the molecule and its interactions with its environment.Understanding the conformational preferences and binding dynamics of the molecule.

Integration of this compound into Supramolecular Chemistry and Advanced Material Design

The unique structural features of this compound, including its chirality, aromatic rings, and hydrogen bonding capabilities, make it an attractive building block for supramolecular chemistry and the design of advanced materials. digitellinc.com Future research should explore the self-assembly behavior of this molecule and its derivatives to create ordered nanostructures with interesting properties.

The furan moiety is a known component of various polymers and resins with applications in composites, coatings, and adhesives. wikipedia.orgbohrium.comresearchgate.net The incorporation of the chiral this compound unit into polymer backbones could lead to the development of novel chiral polymers with applications in areas such as chiral separations and asymmetric catalysis. The self-assembly of furan-embedded heteroarenes into nanostructures has been demonstrated, suggesting that derivatives of the target amine could also form well-defined aggregates with potential applications in optoelectronics or sensing. nih.govresearchgate.net

Moreover, the ability of chiral molecules to induce chirality in achiral systems is a fascinating aspect of supramolecular chemistry. doi.org Investigating the co-assembly of this compound with achiral molecules could lead to the development of new chiroptical materials and sensors.

Area of ApplicationPotential Role of this compoundFuture Research Focus
Chiral Polymers As a chiral monomer to impart chirality to the polymer chain.Synthesis and characterization of polymers containing the amine; investigation of their chiroptical properties and applications.
Supramolecular Gels As a gelator that forms fibrous networks through non-covalent interactions.Exploration of the gelation ability of the amine and its derivatives in various solvents.
Chiral Sensors As a chiral host molecule that can selectively bind to enantiomers of a guest molecule.Design and synthesis of derivatives with enhanced binding cavities and signaling units.
Functional Materials As a building block for materials with specific optical, electronic, or catalytic properties.Investigation of the impact of the furan and phenylethylamine moieties on the material's properties.

Q & A

Q. What are the established synthetic routes for 1-(furan-2-yl)-2-phenylethan-1-amine, and what factors influence yield optimization?

  • Methodological Answer : The compound can be synthesized via reductive amination of 2-furylacetophenone using ammonium acetate and sodium cyanoborohydride in methanol under reflux. Yield optimization depends on:
  • Catalyst selection : Sodium triacetoxyborohydride (STAB) may improve stereoselectivity compared to NaBH3_3CN .
  • Solvent polarity : Polar aprotic solvents (e.g., THF) enhance reaction rates but may reduce amine stability .
  • Temperature control : Elevated temperatures (>60°C) risk furan ring decomposition .
    Characterization typically involves 1^1H/13^13C NMR to confirm amine proton shifts (δ 1.8–2.5 ppm) and furan C-H coupling patterns .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H NMR identifies aromatic protons (furan: δ 6.2–7.4 ppm; phenyl: δ 7.2–7.6 ppm). 13^13C NMR distinguishes carbonyl groups (if intermediates) from amine-bearing carbons .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) gradients resolve amine derivatives. ESI+ mode detects [M+H]+^+ ions (expected m/z: 202.1) .
  • FT-IR : Confirms secondary amine N-H stretches (~3300 cm1^{-1}) and furan C-O-C vibrations (1250 cm1^{-1}) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Ventilation : Use fume hoods to mitigate inhalation risks (amine volatility) .
  • PPE : Nitrile gloves and goggles prevent dermal/ocular irritation (Risk Code: 36; Safety Code: 26) .
  • Storage : Store in amber vials at 0–4°C to prevent oxidation of the furan ring .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates:
  • Electrostatic potential maps to identify nucleophilic sites (e.g., amine lone pairs).
  • Transition-state barriers for reactions with electrophiles (e.g., alkyl halides) .
    Validation involves comparing computed IR spectra with experimental data to refine force constants .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Dose-response curves : Test across concentrations (1 nM–100 µM) to identify non-linear effects .
  • Assay standardization : Use cell lines with consistent expression levels (e.g., HEK293 vs. CHO) to control receptor variability .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to published datasets, accounting for solvent differences (DMSO vs. ethanol) .

Q. How does stereochemistry influence the compound’s interaction with chiral receptors, and what synthetic methods ensure enantiomeric purity?

  • Methodological Answer :
  • Chiral resolution : Use (R)- or (S)-mandelic acid derivatives for diastereomeric salt formation .
  • Asymmetric synthesis : Employ Evans’ oxazolidinone auxiliaries to control β-carbon configuration during amination .
  • Circular Dichroism (CD) : Monitor Cotton effects at 220–250 nm to verify enantiomeric excess (>95%) .

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1-(FURAN-2-YL)-2-PHENYLETHAN-1-AMINE
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.